N'-(2-phenoxyacetyl)benzohydrazide
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Overview
Description
N’-(2-phenoxyacetyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. N’-(2-phenoxyacetyl)benzohydrazide has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)benzohydrazide typically involves the reaction of phenoxyacetic acid with benzohydrazide. The process begins with the esterification of phenoxyacetic acid to form phenoxyacetyl chloride. This intermediate is then reacted with benzohydrazide under controlled conditions to yield N’-(2-phenoxyacetyl)benzohydrazide .
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the same basic steps as the laboratory synthesis but is carried out in larger reactors with continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxyacetic acid derivatives, while reduction can produce various hydrazine compounds. Substitution reactions can lead to the formation of new benzohydrazide derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N’-(2-phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase, enzymes involved in bacterial cell wall synthesis and folate metabolism, respectively .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 2,3-dimethoxybenzohydrazide
Uniqueness
N’-(2-phenoxyacetyl)benzohydrazide stands out due to its phenoxyacetyl group, which imparts unique chemical properties and biological activities. Compared to similar compounds, it has shown higher efficacy in inhibiting certain enzymes and greater potential as an antibacterial agent .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c18-14(11-20-13-9-5-2-6-10-13)16-17-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18)(H,17,19) |
InChI Key |
YUZJSLMIEMARFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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